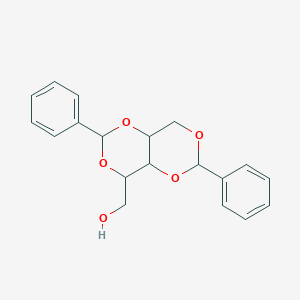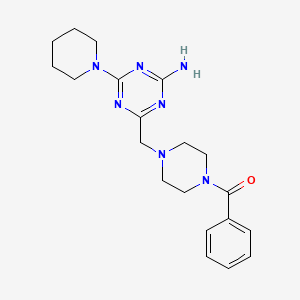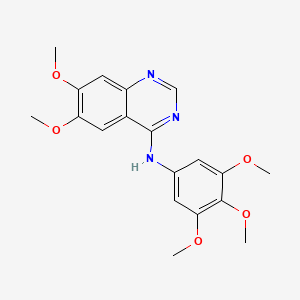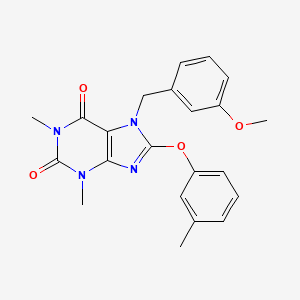![molecular formula C15H14N2O2 B14163065 3-[(2-Phenyl-1H-imidazol-5-yl)methylidene]pentane-2,4-dione CAS No. 924309-18-2](/img/structure/B14163065.png)
3-[(2-Phenyl-1H-imidazol-5-yl)methylidene]pentane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2-Phenyl-1H-imidazol-5-yl)methylidene]pentane-2,4-dione is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Imidazole derivatives are known for their wide range of biological activities and are commonly found in many natural products and pharmaceuticals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Phenyl-1H-imidazol-5-yl)methylidene]pentane-2,4-dione typically involves the condensation of an imidazole derivative with a diketone. One common method is the reaction of 2-phenyl-1H-imidazole-5-carbaldehyde with pentane-2,4-dione under acidic or basic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
3-[(2-Phenyl-1H-imidazol-5-yl)methylidene]pentane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The imidazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Alcohols or amines.
Substitution: Various substituted imidazole derivatives.
Aplicaciones Científicas De Investigación
3-[(2-Phenyl-1H-imidazol-5-yl)methylidene]pentane-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Used in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 3-[(2-Phenyl-1H-imidazol-5-yl)methylidene]pentane-2,4-dione involves its interaction with various molecular targets. The imidazole ring can bind to metal ions and enzymes, affecting their activity. Additionally, the compound can interact with DNA and proteins, leading to changes in their function and structure .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Phenyl-1H-imidazole-5-carbaldehyde
- Pentane-2,4-dione
- Imidazole N-oxides
Uniqueness
3-[(2-Phenyl-1H-imidazol-5-yl)methylidene]pentane-2,4-dione is unique due to its specific structure, which combines the properties of both imidazole and diketone moieties. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research .
Propiedades
Número CAS |
924309-18-2 |
|---|---|
Fórmula molecular |
C15H14N2O2 |
Peso molecular |
254.28 g/mol |
Nombre IUPAC |
3-[(2-phenyl-1H-imidazol-5-yl)methylidene]pentane-2,4-dione |
InChI |
InChI=1S/C15H14N2O2/c1-10(18)14(11(2)19)8-13-9-16-15(17-13)12-6-4-3-5-7-12/h3-9H,1-2H3,(H,16,17) |
Clave InChI |
HJSLERRXPPFFCL-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(=CC1=CN=C(N1)C2=CC=CC=C2)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


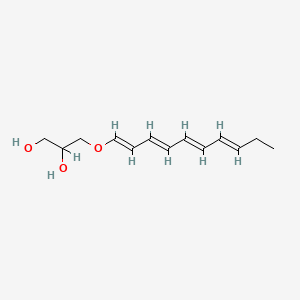
![2-Butenamide, 4-(dimethylamino)-N-[7-fluoro-4-[(2-methylphenyl)amino]imidazo[1,5-a]quinoxalin-8-yl]-N-methyl-, (2E)-](/img/structure/B14162991.png)
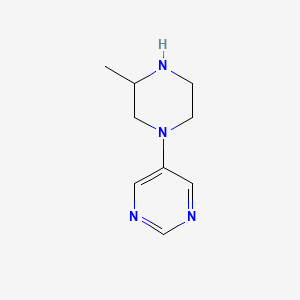
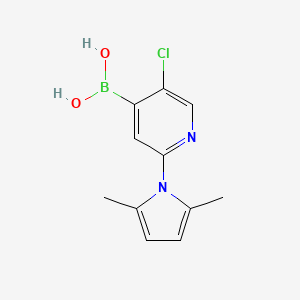
![2-Thiazolecarboxylic acid, 5-[5-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-, ethyl ester](/img/structure/B14163005.png)
![6-[5-(4-Fluorophenyl)-2-methylpyrimidin-4(3H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14163016.png)
![1a,2,3,11b-Tetrahydrobenzo[a]oxireno[h]acridine-2,3-diol](/img/structure/B14163037.png)
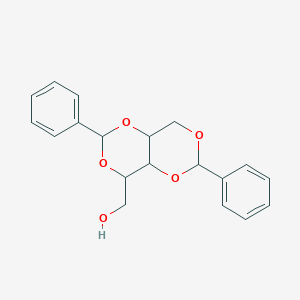
![1a,2,3,11b-Tetrahydrobenzo[a]oxireno[h]acridine-2,3-diol](/img/structure/B14163041.png)
